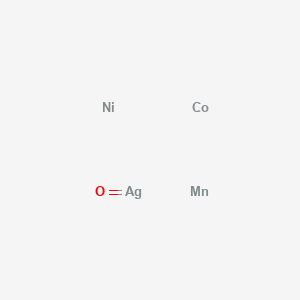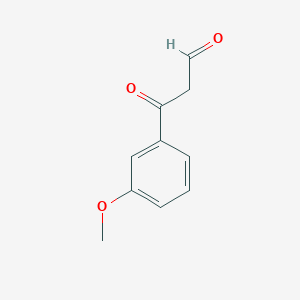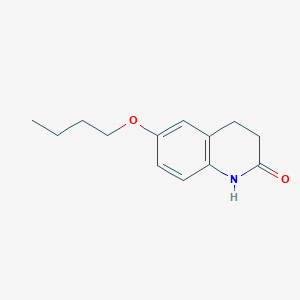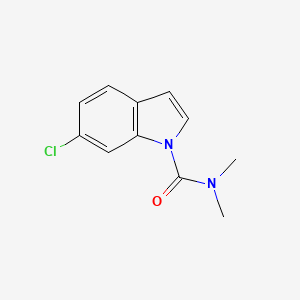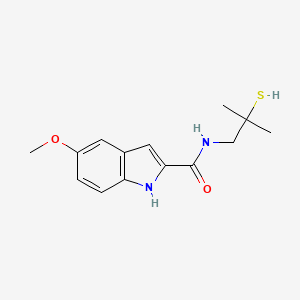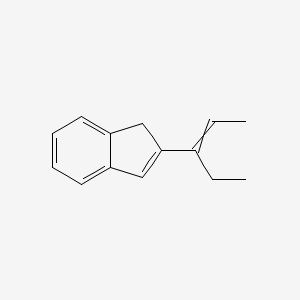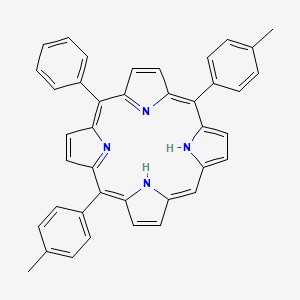
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin is a porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes two 4-methylphenyl groups and one phenyl group attached to the porphyrin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin macrocycle. Specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the porphyrin core and its substituents.
Substitution: The phenyl and methylphenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrin derivatives .
Scientific Research Applications
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Biology: Studied for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species to kill cancer cells.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool in imaging techniques.
Mechanism of Action
The mechanism of action of 10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin involves its ability to interact with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The porphyrin core can also coordinate with metal ions, enhancing its catalytic activity and enabling it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
5,15-Bis(4-methylphenyl)-10,20-bis(4-nitrophenyl)porphyrin: Similar structure but with nitrophenyl groups, which can alter its electronic properties and reactivity.
5,15-Bis(3-pyridyl)-10,20-bis(phenyl)porphyrin: Contains pyridyl groups, which can enhance its ability to coordinate with metal ions.
5,15-Dipyridyl-10,20-bis(pentafluorophenyl)porphyrin: Features pentafluorophenyl groups, providing different electronic characteristics.
Uniqueness
10,20-Bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .
Properties
CAS No. |
744220-98-2 |
|---|---|
Molecular Formula |
C40H30N4 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
10,20-bis(4-methylphenyl)-15-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C40H30N4/c1-25-8-12-28(13-9-25)39-32-18-16-30(41-32)24-31-17-19-33(42-31)40(29-14-10-26(2)11-15-29)37-23-21-35(44-37)38(27-6-4-3-5-7-27)34-20-22-36(39)43-34/h3-24,41-42H,1-2H3 |
InChI Key |
NALYTCRDRGQOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=CC4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


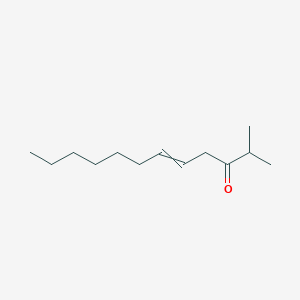
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)

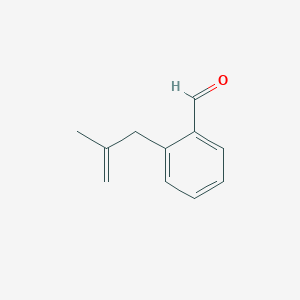
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
![[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12530163.png)
